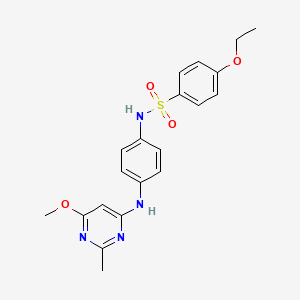![molecular formula C16H11Cl2N3O3S B2659256 methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate CAS No. 439112-23-9](/img/structure/B2659256.png)
methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 439112-23-9 . It has a molecular weight of 397.26 .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H12Cl2N3O3S/c1-8-13 (14 (22)10-4-3-9 (17)7-11 (10)18)19-20-21 (8)12-5-6-25-15 (12)16 (23)24-2/h3-7,25H,1-2H3 . This code represents the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound has a molecular weight of 397.26 . It is stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
- New Routes to Heterocyclic Compounds : Research has explored the synthesis of heterocyclic compounds through reactions with methyl 3-hydroxythiophene-2-carboxylate derivatives, showcasing methodologies for constructing complex molecules with potential applications in drug development and materials science (Corral & Lissavetzky, 1984).
- Innovations in Functionalized Thiophene Synthesis : Studies have demonstrated the synthesis of substituted thiophenes with potential applications in the development of novel organic compounds for various industrial applications, including pharmaceuticals and agrochemicals (Hull et al., 2007).
Materials Science and Engineering
- Development of Metal-Organic Frameworks (MOFs) : Research on the functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thiophene groups has been conducted, highlighting their potential use in gas adsorption, sensing activities, and magnetic properties, which are critical for applications in catalysis, environmental monitoring, and information storage technologies (Wang et al., 2016).
- Polymer Solar Cells : A study has synthesized a wide-bandgap polymer incorporating methyl thiophene carboxylate for use in fullerene-free polymer solar cells, demonstrating high efficiency and long-term performance stability, which is vital for advancing renewable energy technologies (Park et al., 2017).
Biological Applications
- Antibacterial Activity : The synthesis and biological evaluation of thiophene derivatives, including structures related to methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate, have been assessed for antibacterial activities. These studies contribute to the ongoing search for new antibacterial agents to combat resistant bacterial strains (Goswami et al., 1984).
- Assessment of Genotoxic and Carcinogenic Potentials : Investigations into the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, provide insights into their safety profiles, which is essential for their use in pharmaceuticals and other products (Lepailleur et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyltriazol-1-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3S/c1-8-13(14(22)10-4-3-9(17)7-11(10)18)19-20-21(8)12-5-6-25-15(12)16(23)24-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNKISNTNVXMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(SC=C2)C(=O)OC)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2659175.png)






![2-{[(2-aminoethyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2659188.png)
![N-ethyl-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2659189.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2659191.png)
![2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2659193.png)
![3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one](/img/structure/B2659195.png)

